molecular formula C17H17NO B2764646 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 65486-33-1

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B2764646
CAS RN: 65486-33-1
M. Wt: 251.329
InChI Key: HLKHTLWDRXPRRV-UHFFFAOYSA-N
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Description

1-Benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with the molecular formula C17H17NO . It is a derivative of benzazepine .


Synthesis Analysis

The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives has been reported in the literature . The synthesis involves the use of an amide bond, which is a key functional group in organic chemistry . The amide bond plays a major role in the elaboration and composition of biological and chemical systems .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one consists of a benzyl group attached to a tetrahydro-2H-1-benzazepin-2-one core . The molecular weight of this compound is 251.32 .

Scientific Research Applications

properties

IUPAC Name

1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-12-6-10-15-9-4-5-11-16(15)18(17)13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHTLWDRXPRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331869
Record name 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS RN

65486-33-1
Record name 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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